1-(Oxetan-3-yl)pyrazole-3-boronic acid is a compound that combines the unique structural features of oxetane and pyrazole with a boronic acid functional group. This compound is significant in the field of organic synthesis and medicinal chemistry due to its potential applications in drug development and materials science. The presence of the boronic acid moiety allows for versatile reactivity, particularly in Suzuki coupling reactions, which are essential for constructing complex organic molecules.
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with boronic acids or their esters. Research articles and patents provide insights into synthetic routes and applications of similar compounds, indicating the growing interest in this area of chemistry.
1-(Oxetan-3-yl)pyrazole-3-boronic acid can be classified as a boronic acid derivative, specifically a heterocyclic compound due to the presence of both oxetane and pyrazole rings. Its chemical structure allows it to participate in various chemical reactions typical for boronic acids, including cross-coupling reactions.
The synthesis of 1-(Oxetan-3-yl)pyrazole-3-boronic acid typically involves the following steps:
The synthesis may require specific conditions such as low temperatures and inert atmospheres to ensure high yields and purity. For example, reactions are often conducted at temperatures ranging from -65 °C to -50 °C to stabilize intermediates during the formation of boron-containing compounds .
The molecular formula for 1-(Oxetan-3-yl)pyrazole-3-boronic acid is C₁₂H₁₉BN₂O₃, with a molecular weight of approximately 250.102 g/mol. The structure features:
Key structural data includes:
1-(Oxetan-3-yl)pyrazole-3-boronic acid can participate in several important chemical reactions:
The reactivity of this compound is influenced by factors such as pH, temperature, and the presence of catalysts (e.g., palladium catalysts), which are commonly used in coupling reactions .
The mechanism by which 1-(Oxetan-3-yl)pyrazole-3-boronic acid participates in chemical reactions typically involves:
Kinetic studies often reveal that these reactions proceed through a series of intermediates, with activation energies depending on substituents on both the boronic acid and the electrophile involved .
1-(Oxetan-3-yl)pyrazole-3-boronic acid exhibits several notable physical properties:
The chemical properties include:
Relevant data indicates that it should be handled under inert conditions to prevent degradation .
1-(Oxetan-3-yl)pyrazole-3-boronic acid has several scientific uses:
Suzuki-Miyaura cross-coupling (SMC) represents the foremost methodology for carbon-carbon bond formation using 1-(oxetan-3-yl)pyrazole-3-boronic acid as a key coupling partner. This boronic acid derivative exhibits exceptional reactivity toward diverse heteroaryl halides under palladium catalysis, enabling efficient construction of complex pharmaceutical scaffolds. The reaction proceeds via a well-established catalytic cycle: oxidative addition of the heteroaryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl linkage. The oxetane moiety remains stable under standard coupling conditions due to its relatively low strain energy compared to smaller cyclic ethers [7].
Critical to successful coupling is the halogen-dependent reactivity hierarchy observed in polyhalogenated heterocycles. Iodides demonstrate superior reactivity over bromides and chlorides due to lower bond dissociation energies (C–I: 240 kJ/mol; C–Br: 280 kJ/mol; C–Cl: 330 kJ/mol), enabling sequential functionalization strategies. For electron-deficient heterocycles like pyrimidines, C4 halogen positions exhibit greater electrophilicity than C2 or C5 positions, leading to preferential coupling at C4. Computational studies using distortion-interaction models reveal this selectivity arises from enhanced back-donation (dₓy → π*) interactions at more electron-deficient carbons during the oxidative addition step [3] [7].
Table 1: Halogen Reactivity and Positional Selectivity Trends in SMC Reactions
Heterocycle Type | Preferred Halogen Position | Relative Reactivity vs. Other Positions | Dominant Selectivity Factor |
---|---|---|---|
Pyridines | C3 > C2 ≈ C4 | 10-15:1 selectivity | Electron deficiency at C3 |
Pyrimidines | C4 > C2 > C5 | >20:1 selectivity at C4 | LUMO coefficient magnitude |
Pyrazoles | C5 > C4 > C3 | 5-8:1 selectivity at C5 | Steric accessibility |
Indoles | C5 > C4 ≈ C6 | >15:1 selectivity at C5 | Orbital coefficient alignment |
Optimized reaction parameters require careful balancing of components:
The inherent electronic asymmetry of the pyrazole ring in 1-(oxetan-3-yl)pyrazole-3-boronic acid creates distinct regiochemical outcomes during electrophilic substitution. The C4 position (adjacent to nitrogen) exhibits pronounced electrophilic character, while C5 demonstrates nucleophilic properties. This dichotomy enables predictable regioselective functionalization when the boronic acid group occupies the C3 position. Electrophiles (e.g., nitronium tetrafluoroborate) selectively attack C4 due to resonance stabilization of the intermediate sigma complex, while palladium-catalyzed C–H activation favors C5 functionalization under appropriate directing group control [5] [7].
Site-selectivity predictions benefit from NMR-based assessment methodologies. The chemical shift values (δH) of protons in non-halogenated precursors correlate with coupling reactivity, with the most deshielded proton indicating the preferred reaction site. For 1-(oxetan-3-yl)pyrazole, the C5 proton consistently appears downfield (δH 7.8-8.0 ppm) relative to C4 (δH 6.2-6.5 ppm), aligning with observed preferential C5 halogenation during precursor synthesis. However, solvent effects can override this trend in polyhalogenated systems – switching from DMF to ethanol-toluene mixtures has reversed selectivity in documented cases with ΔδH < 0.3 ppm [7].
The oxetane moiety is strategically incorporated early in synthetic sequences due to its stability under subsequent reaction conditions. Two principal approaches dominate:
The Paternò–Büchi [2+2] cycloaddition provides direct access to oxetane rings through photochemical coupling between carbonyl compounds and electron-rich alkenes. This atom-economical method enables simultaneous pyrazole functionalization and oxetane formation under UV irradiation. However, limitations in regiocontrol for unsymmetrical alkenes have prompted development of alternative strategies [1].
Nucleophilic displacement of activated oxetan-3-yl precursors offers superior regioselectivity. Mitsunobu reaction between pyrazol-3-ol derivatives and oxetan-3-ol (1.2 equiv) using triphenylphosphine (1.3 equiv) and diisopropyl azodicarboxylate (DIAD, 1.3 equiv) in THF at 0°C→RT provides high-yielding N-alkylation. Alternatively, Williamson ether synthesis between 3-halooxetanes and pyrazole salts generates O-linked isomers as minor byproducts (<5%), necessitating careful optimization. Optimal conditions employ Cs₂CO₃ (2.0 equiv) as base in DMF at 60°C, achieving >90% N-regioisomer selectivity due to greater nucleophilicity of pyrazole nitrogen versus oxygen [1] [4].
Table 2: Comparative Oxetane Introduction Methodologies
Method | Reagents/Conditions | Yield Range | N:O Selectivity | Key Advantages |
---|---|---|---|---|
Mitsunobu reaction | PPh₃, DIAD, 0°C→RT, 12h | 75-85% | >95:5 | Mild conditions, high selectivity |
Williamson ether synth | Cs₂CO₃, DMF, 60°C, 24h | 60-75% | 90:10 | Avoids azodicarboxylate reagents |
SNAr displacement | Oxetan-3-yl mesylate, K₂CO₃, MeCN, reflux | 50-65% | 85:15 | Commercial leaving group available |
The boronic acid group's inherent sensitivity necessitates protection strategies during multi-step syntheses. Pinacol esterification represents the most common protection method, where 1-(oxetan-3-yl)pyrazole-3-boronic acid reacts with pinacol (1.5 equiv) in toluene under azeotropic water removal (Dean-Stark apparatus), achieving quantitative conversion. The resulting boronic ester demonstrates enhanced stability toward chromatography and oxygen while maintaining coupling competence [1] [4].
Catalytic hydrogenation provides orthogonal deprotection under mild conditions. Reducible protecting groups including N-methyliminodiacetic acid (MIDA) boronates undergo Pd/C-catalyzed hydrogenolysis (1 atm H₂) in ethanol at ambient temperature. This chemoselective method preserves oxetane integrity and avoids acidic conditions that might cleave sensitive functionalities. Critical parameters include catalyst morphology (eggshell Pd deposition preferred) and solvent selection to prevent over-reduction [4] [8].
For acid-tolerant substrates, diethanolamine adducts offer crystalline alternatives with simplified purification. Deprotection requires transetherification with trifluoroacetic acid (TFA, 10 equiv) in dichloromethane, followed by aqueous workup. This strategy proves indispensable when Suzuki coupling follows acid-labile protecting group removal elsewhere in the molecule [6].
Parallel synthesis platforms revolutionize access to 1-(oxetan-3-yl)pyrazole-3-boronic acid derivatives through automated reaction screening and purification. Resin-bound strategies employ Wang resin-linked oxetanes that undergo nucleophilic displacement with pyrazole boronic esters, followed by TFA cleavage. Alternative approaches immobilize halogenated pyrazoles via traceless linkers, enabling sequential boronation and oxetane functionalization directly on solid support [9].
High-throughput experimentation (HTE) optimizes reaction variables simultaneously across 96-well plate formats. Key parameters systematically varied include:
Automated LC-MS analysis quantifies reaction conversion and purity, enabling rapid identification of optimal conditions for each substrate subclass. This approach reduces optimization time from weeks to days, particularly valuable for challenging couplings with sterically hindered heterocycles [7] [9].
The diversity space accessible through these platforms includes:
Typical libraries generate 100-500 analogs within 72 hours, accelerating structure-activity relationship (SAR) studies in drug discovery programs targeting kinase inhibition and PROTAC development [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0